molecular formula C18H11NO5S B15006983 Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester

Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester

Cat. No.: B15006983
M. Wt: 353.3 g/mol
InChI Key: PZIUBRIVUSAERE-UHFFFAOYSA-N
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Description

METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE is a complex organic compound featuring a thiazole ring fused with an anthraquinone structure

Preparation Methods

The synthesis of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an anthraquinone derivative with a thiazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. .

Scientific Research Applications

METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt critical biochemical pathways, leading to the compound’s observed biological effects. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE can be compared with other thiazole-containing compounds such as:

Properties

Molecular Formula

C18H11NO5S

Molecular Weight

353.3 g/mol

IUPAC Name

methyl 2-(3,6,11-trioxonaphtho[2,3-g][1,2]benzothiazol-2-yl)acetate

InChI

InChI=1S/C18H11NO5S/c1-24-13(20)8-19-18(23)12-7-6-11-14(17(12)25-19)16(22)10-5-3-2-4-9(10)15(11)21/h2-7H,8H2,1H3

InChI Key

PZIUBRIVUSAERE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=C(S1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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